molecular formula C7H5Cl3N2O3 B3034455 [4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate CAS No. 178211-02-4

[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate

Cat. No. B3034455
CAS RN: 178211-02-4
M. Wt: 271.5 g/mol
InChI Key: UUNDRDMVBBFWSX-UHFFFAOYSA-N
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Description

[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate, referred to as DCOPA, is an organic compound with a variety of applications in the fields of chemistry and biochemistry. DCOPA is a small molecule that can be synthesized from a range of starting materials and is used as a reagent in a variety of organic syntheses. It is also utilized as an enzyme inhibitor, a biochemical probe, and for the study of enzyme-catalyzed reactions. DCOPA is a useful tool for researchers in a variety of fields and can be used to study the structure and function of proteins, enzymes, and other biochemical systems.

Scientific Research Applications

Crystal Structure and Analysis

  • Crystal Structure Insights : Studies on compounds related to [4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate, such as methyl 2-[5-(2,6-dichlorobenzyl)-6-oxo-3-phenyl-1,6-dihydro-pyridazin-1-yl]acetate, reveal insights into their crystal structures and intermolecular interactions. These compounds exhibit specific hydrogen bond formations and ring motifs in their crystal structures (Dadou et al., 2019).

Chemical Synthesis and Reactions

  • Synthesis and Reactions : Research into the synthesis and reactions of pyridazinone derivatives, closely related to the compound , provides insight into methods of oxopropylation and nucleophilic reactions. These studies explore the transformation of these compounds into various derivatives (Choi et al., 1997).

Spectroscopic and Theoretical Studies

  • Spectroscopic Analysis : Spectroscopic and theoretical studies on pyridazinone derivatives, including similar compounds, offer understanding of their molecular structures, vibrational frequencies, and reactivity. Such studies utilize techniques like FT-IR, NMR, and computational methods (Kalai et al., 2021).

Biological and Medicinal Research

  • Biological Evaluation : While excluding drug usage and side effects, it's notable that related pyridazinone derivatives have been evaluated for their potential biological activities, including anticancer properties. These studies involve structural characterization and molecular docking to understand their activity (El-All et al., 2016).

Antimicrobial Properties

  • Antimicrobial Activity Studies : Research on pyridazine and pyridazinone derivatives, including compounds structurally similar to [4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate, focuses on their potential as antimicrobial agents. These studies involve the synthesis of various derivatives and assessment of their antibacterial and antifungal activities (Hossan et al., 2012).

properties

IUPAC Name

(4,5-dichloro-6-oxopyridazin-1-yl)methyl 2-chloroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3N2O3/c8-1-5(13)15-3-12-7(14)6(10)4(9)2-11-12/h2H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNDRDMVBBFWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=O)C(=C1Cl)Cl)COC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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